molecular formula C17H14FNO2 B5427648 (Z)-3-(4-acetylanilino)-1-(4-fluorophenyl)prop-2-en-1-one

(Z)-3-(4-acetylanilino)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B5427648
M. Wt: 283.30 g/mol
InChI Key: OKNOQXNRQGZWRO-KHPPLWFESA-N
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Description

(Z)-3-(4-acetylanilino)-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a fluorophenyl group and an acetylanilino group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-acetylanilino)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 4-acetylaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-acetylanilino)-1-(4-fluorophenyl)prop-2-en-1-one can be used as a starting material for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may exhibit similar properties, making it a subject of interest in biological research.

Medicine

In medicine, compounds with chalcone structures are investigated for their potential therapeutic applications. This compound may be studied for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, chalcones are used in the development of dyes, pigments, and other materials. This compound may find applications in the production of such materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(4-acetylanilino)-1-(4-fluorophenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets, such as enzymes and receptors. They may inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-acetylanilino)-1-(4-fluorophenyl)prop-2-en-1-one: The E-isomer of the compound, which may have different biological activities.

    (Z)-3-(4-methoxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one: A similar compound with a methoxy group instead of an acetyl group.

    (Z)-3-(4-acetylanilino)-1-(4-chlorophenyl)prop-2-en-1-one: A similar compound with a chlorine atom instead of a fluorine atom.

Uniqueness

The uniqueness of (Z)-3-(4-acetylanilino)-1-(4-fluorophenyl)prop-2-en-1-one lies in its specific substituents, which may confer distinct chemical and biological properties. The presence of the fluorophenyl group and the acetylanilino group can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

(Z)-3-(4-acetylanilino)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-12(20)13-4-8-16(9-5-13)19-11-10-17(21)14-2-6-15(18)7-3-14/h2-11,19H,1H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNOQXNRQGZWRO-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N/C=C\C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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